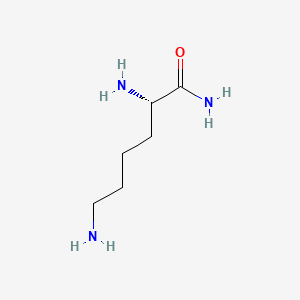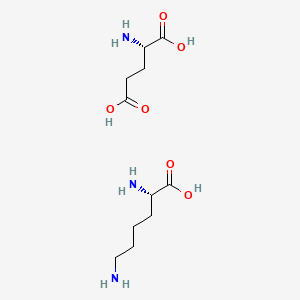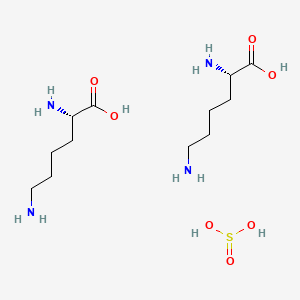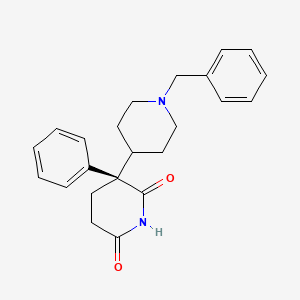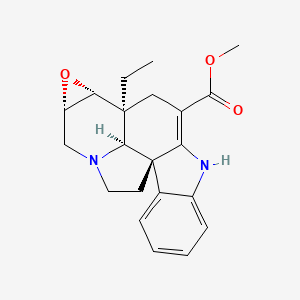
Lochnericin
Übersicht
Beschreibung
Lochnericine is a major monoterpene indole alkaloid found in the roots of Catharanthus roseus (Madagascar periwinkle) and Tabernaemontana divaricata . It is known for its complex structure and significant biological activities. The compound has a molecular formula of C21H24N2O3 and a molar mass of 352.434 g·mol−1 .
Wissenschaftliche Forschungsanwendungen
Lochnericine has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex monoterpene indole alkaloids.
Biology: Studied for its role in plant defense mechanisms and its biosynthetic pathways.
Wirkmechanismus
Target of Action
Lochnericine, a major monoterpene indole alkaloid (MIA), is primarily found in the roots of Madagascar periwinkle (Catharanthus roseus) and is also present in Tabernaemontana divaricata . The primary targets of Lochnericine are two highly conserved P450s that efficiently catalyze the epoxidation of tabersonine: tabersonine 6,7-epoxidase isoforms 1 and 2 (TEX1 and TEX2) . These proteins are quite divergent from the previously characterized tabersonine 2,3-epoxidase and are more closely related to tabersonine 16-hydroxylase, involved in vindoline biosynthesis in leaves .
Mode of Action
Lochnericine is derived from the stereoselective C6,C7-epoxidation of tabersonine . TEX1 and TEX2, the primary targets of Lochnericine, have strict substrate specificity for tabersonine and are unable to epoxidize 19-hydroxytabersonine . This indicates that they catalyze the first step in the pathway leading to hörhammericine production .
Biochemical Pathways
Lochnericine can be metabolized further to generate other complex MIAs . The enzymes responsible for its downstream modifications have been characterized . The TEX1 and TEX2 proteins catalyze the first step in the pathway leading to hörhammericine production .
Pharmacokinetics
The strict substrate specificity of tex1 and tex2 for tabersonine suggests that the bioavailability of lochnericine may be influenced by the presence and concentration of tabersonine .
Result of Action
The result of Lochnericine’s action is the production of hörhammericine, a complex MIA . This is achieved through the stereoselective C6,C7-epoxidation of tabersonine .
Action Environment
TEX1 and TEX2 display complementary expression profiles, with TEX1 expressed mainly in roots and TEX2 in aerial organs . This suggests that the action, efficacy, and stability of Lochnericine may be influenced by the plant organ in which it is present . Furthermore, TEX1 and TEX2 are thought to have originated from a gene duplication event and later acquired divergent, organ-specific regulatory elements for Lochnericine biosynthesis throughout the plant .
Biochemische Analyse
Biochemical Properties
Lochnericine interacts with various enzymes and proteins in its biochemical reactions. Two highly conserved P450s, tabersonine 6,7-epoxidase isoforms 1 and 2 (TEX1 and TEX2), have been identified to efficiently catalyze the epoxidation of tabersonine, a key step in the biosynthesis of Lochnericine .
Cellular Effects
It is known that Lochnericine and its derivatives play a crucial role in the defense systems of several Apocynaceae, Rubiaceae, Nyssaceae, and Loganiaceae species against bioaggressors .
Molecular Mechanism
The molecular mechanism of Lochnericine involves its interaction with the TEX1 and TEX2 enzymes. These enzymes catalyze the first step in the pathway leading to hörhammericine production .
Metabolic Pathways
Lochnericine is involved in the metabolic pathway leading to the production of hörhammericine. This pathway begins with the epoxidation of tabersonine by the TEX1 and TEX2 enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lochnericine is synthesized through the stereoselective epoxidation of tabersonine at carbons 6 and 7 . This process involves the use of specific enzymes, such as tabersonine 6,7-epoxidase isoforms 1 and 2 (TEX1 and TEX2), which catalyze the epoxidation reaction . The reaction conditions typically include the presence of these enzymes and suitable substrates.
Industrial Production Methods: Industrial production of lochnericine is still under research, with efforts focused on metabolic engineering and biotechnological approaches. By expressing the necessary biosynthetic genes in yeast, researchers have been able to reconstitute the biosynthetic pathway for lochnericine and its derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: Lochnericine undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of epoxides and hydroxylated derivatives.
Reduction: Involves the reduction of specific functional groups, although detailed pathways are less documented.
Substitution: Substitution reactions can occur at different positions on the indole ring, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, oxygen, and cofactors such as NADPH.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and suitable solvents.
Major Products: The major products formed from these reactions include various hydroxylated and epoxidized derivatives of lochnericine, which can further undergo complex transformations .
Vergleich Mit ähnlichen Verbindungen
Tabersonine: A precursor to lochnericine, involved in similar biosynthetic pathways.
Vincamine: Another monoterpene indole alkaloid with similar structural features and biological activities.
Pericine and Pervine: Related alkaloids with comparable biosynthetic origins.
Uniqueness of Lochnericine: Lochnericine is unique due to its specific stereoselective epoxidation at carbons 6 and 7, which distinguishes it from other related alkaloids . Its role as a precursor in the biosynthesis of various complex monoterpene indole alkaloids further highlights its significance in plant metabolism and potential therapeutic applications .
Eigenschaften
IUPAC Name |
methyl (1R,12S,13R,15S,20R)-12-ethyl-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2,4,6,9-tetraene-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-20-10-12(18(24)25-2)16-21(13-6-4-5-7-14(13)22-16)8-9-23(19(20)21)11-15-17(20)26-15/h4-7,15,17,19,22H,3,8-11H2,1-2H3/t15-,17-,19-,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVZFRDLRJQTQF-KXEYLTKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C3C4(C1N(CC4)CC5C2O5)C6=CC=CC=C6N3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)C[C@H]5[C@@H]2O5)C6=CC=CC=C6N3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72058-36-7 | |
| Record name | Lochnericine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072058367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LOCHNERICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY97J4B4AM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biosynthetic origin of Lochnericine?
A1: Lochnericine biosynthesis in Catharanthus roseus begins with the stereoselective C6,C7-epoxidation of tabersonine. This reaction is catalyzed by two highly specific cytochrome P450 enzymes: tabersonine 6,7-epoxidase isoforms 1 and 2 (TEX1 and TEX2). [] These enzymes are primarily expressed in roots (TEX1) and aerial organs (TEX2), suggesting a potential for organ-specific production of Lochnericine within the plant. []
Q2: Are there other plants besides Catharanthus roseus known to produce Lochnericine?
A2: Yes, Lochnericine has also been identified in other plant species like Vinca pusilla, Stemmadenia tomentosa, and Voacanga africana. [, , ] Interestingly, in Stemmadenia tomentosa, Lochnericine is found alongside alkaloids from different structural classes (Aspidosperma, Strychnos, and Iboga types), while in Voacanga africana, it is predominantly found with other Aspidosperma-type alkaloids. [] This suggests potential variations in biosynthetic pathways and regulation across different species.
Q3: What is the molecular formula and weight of Lochnericine?
A3: Lochnericine has the molecular formula C21H24N2O3 and a molecular weight of 352.43 g/mol.
Q4: Are there spectroscopic data available to characterize Lochnericine?
A5: Yes, researchers commonly use techniques like UV, NMR, and mass spectrometry to elucidate the structure of Lochnericine. [] For instance, studies have used HPLC-diode array systems coupled with time-of-flight mass spectrometry (TOF-MS) with electrospray ionization (ESI) to identify and quantify Lochnericine in plant extracts. [] Further details about specific spectral data can be found in literature dedicated to the structural characterization of this alkaloid. [, ]
Q5: What are the known biological activities of Lochnericine?
A6: While Lochnericine is not as well-studied as other Catharanthus roseus alkaloids, some research suggests potential cytotoxic activity. For instance, Lochnericine, alongside Hörhammericine, was found to contribute to the cytotoxic activity of extracts from Catharanthus trichophyllus roots. []
Q6: How does Lochnericine compare to other alkaloids in terms of its interaction with bovine serum albumin (BSA)?
A7: Fluorescence spectroscopy studies have shown that Lochnericine can interact with bovine serum albumin (BSA) and induce structural changes in the protein. [] Further analysis using FTIR, Raman, and circular dichroism (CD) spectroscopy confirmed these structural modifications. [] This interaction with BSA may have implications for Lochnericine's absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.
Q7: Can continuous extraction methods improve the yield of Lochnericine in hairy root cultures?
A9: Yes, using a two-liquid-phase bioreactor with silicon oil as an extractive phase has demonstrated a significant increase in the overall specific yields of both Lochnericine and tabersonine in Catharanthus roseus hairy root cultures. [] This approach leverages the high affinity of these alkaloids for silicon oil, effectively removing them from the culture media and reducing potential feedback inhibition or degradation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[5-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-3,5,6-trihydroxycyclohexyl] carbamate](/img/structure/B1674917.png)
![n-[(1s,5s,6s)-5-Hydroxy-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]acetamide](/img/structure/B1674919.png)
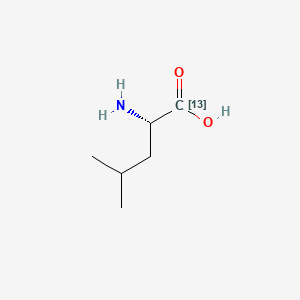
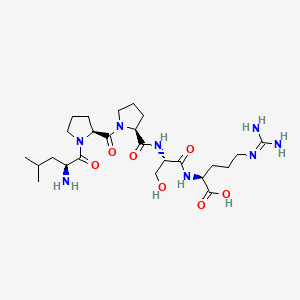
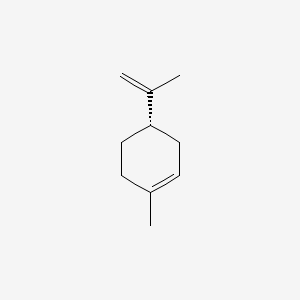
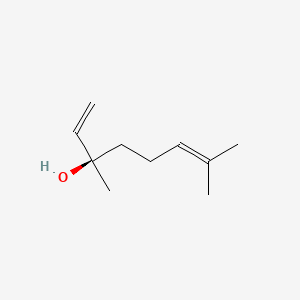
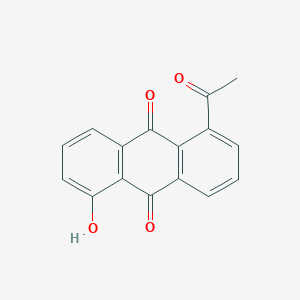
![(4aR,8S,10S,10aS,10bS)-10-hydroxy-4a,8,10b-trimethyl-2,3,8,9,10,10a-hexahydrobenzo[f]chromen-1-one](/img/structure/B1674927.png)
